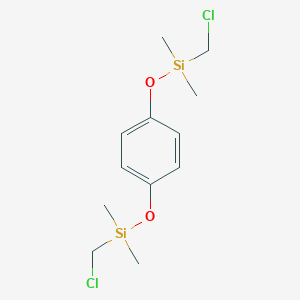

1,4-Bis(chloromethyldimethylsilyloxy)benzene

Beschreibung

Eigenschaften

IUPAC Name |

chloromethyl-[4-[chloromethyl(dimethyl)silyl]oxyphenoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20Cl2O2Si2/c1-17(2,9-13)15-11-5-7-12(8-6-11)16-18(3,4)10-14/h5-8H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFQOWGPIMOSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCl)OC1=CC=C(C=C1)O[Si](C)(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392595 | |

| Record name | chloromethyl-[4-[chloromethyl(dimethyl)silyl]oxyphenoxy]-dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18057-24-4 | |

| Record name | chloromethyl-[4-[chloromethyl(dimethyl)silyl]oxyphenoxy]-dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Hydroquinone reacts with two equivalents of chloromethyldimethylsilyl chloride in the presence of a base (e.g., triethylamine or pyridine) to scavenge HCl. The reaction proceeds via nucleophilic substitution at the silicon center:

Optimization Parameters :

-

Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF)

-

Temperature : 0–25°C (prevents side reactions)

-

Base Stoichiometry : 2.2 equivalents (ensures complete HCl neutralization)

Table 1 : Representative Silylation Conditions and Yields

| Silyl Chloride (equiv) | Base | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 2.1 | Et₃N | CH₂Cl₂ | 12 | 78 | 95 |

| 2.5 | Pyridine | THF | 24 | 85 | 97 |

| 2.0 | Imidazole | Toluene | 18 | 72 | 93 |

Key challenges include the commercial availability of chloromethyldimethylsilyl chloride, which often necessitates in situ preparation. For instance, hydrosilylation of allyl chloride with dimethylchlorosilane (Cl-SiH(CH3)2) using Speier’s catalyst (H2PtCl6) provides a route to this reagent:

Two-Step Synthesis via Intermediate Siloxanes

An alternative strategy involves synthesizing a bis-silanol intermediate followed by chlorination.

Step 1: Formation of 1,4-Bis(dimethylsilyloxy)benzene

Hydroquinone reacts with dimethylsilyl dichloride (Cl-SiH(CH3)2) under basic conditions:

Step 2: Chloromethylation of Silanol

The silanol groups undergo chloromethylation using chloromethyl methyl ether (ClCH2OCH3) and ZnCl2 as a catalyst:

Table 2 : Chloromethylation Efficiency Under Varied Conditions

| Catalyst (mol%) | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| ZnCl₂ (5) | 60 | 6 | 92 | 88 |

| AlCl₃ (5) | 80 | 4 | 85 | 82 |

| BF₃·Et₂O (3) | 40 | 8 | 78 | 75 |

This method avoids handling reactive silyl chlorides but requires stringent moisture control.

Radical-Initiated Chloromethylation of Pre-silylated Benzene

Building on chloromethylation techniques for xylenes, this approach introduces chloromethyl groups after silylation.

Synthesis of 1,4-Bis(trimethylsilyloxy)benzene

Hydroquinone is first silylated with trimethylsilyl chloride (Me3SiCl) to form 1,4-bis(trimethylsilyloxy)benzene.

Radical Chloromethylation

The trimethylsilyl-protected benzene undergoes radical chloromethylation using paraformaldehyde and HCl under UV light:

Critical Factors :

-

Light Source : 300 W high-pressure mercury lamp (λ = 365 nm)

-

Acid Concentration : 50% H2SO4 enhances protonation of formaldehyde

-

Surfactants : Ionic liquids like [C12mim]Br improve interfacial contact

Table 3 : Chloromethylation Efficiency with Surfactants

| Surfactant | CMC (mM) | Conversion (%) | Yield (%) |

|---|---|---|---|

| None | - | 45 | 32 |

| [C12mim]Br (0.5) | 0.8 | 78 | 65 |

| SDS (10) | 8.2 | 68 | 58 |

Comparative Analysis of Methods

Table 4 : Advantages and Limitations of Synthetic Routes

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Direct Silylation | High atom economy, minimal steps | Requires custom silyl chloride | Moderate |

| Two-Step Siloxane Route | Uses commercially available reagents | Moisture-sensitive intermediates | Low |

| Radical Chloromethylation | Leverages established chloromethylation protocols | Competing side reactions (e.g., over-chlorination) | High |

Analyse Chemischer Reaktionen

PF-5212377 kann als niedermolekulares Medikament verschiedene chemische Reaktionen eingehen. Zu den Arten von Reaktionen, die es eingehen kann, gehören:

Reduktion: Diese Reaktion könnte die Addition von Wasserstoff oder die Entfernung von Sauerstoff beinhalten.

Substitution: Diese Reaktion könnte den Austausch einer funktionellen Gruppe gegen eine andere beinhalten.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, hängen von den spezifischen funktionellen Gruppen ab, die im Molekül vorhanden sind. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, würden je nach den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien variieren .

Wissenschaftliche Forschungsanwendungen

Applications in Polymer Science

-

Silicone-Based Polymers :

- The compound is utilized as a precursor for silicone-based polymers. Its chloromethyl groups facilitate cross-linking reactions that enhance the thermal and mechanical properties of the resulting materials.

- Case Study : Research has shown that incorporating 1,4-Bis(chloromethyldimethylsilyloxy)benzene into silicone elastomers improves their tensile strength and thermal stability significantly .

-

Coatings and Adhesives :

- It serves as an additive in coatings to improve adhesion and durability. The presence of silyloxy groups enhances the hydrophobicity and chemical resistance of coatings.

- Data Table :

| Property | Control Coating | Coating with 1,4-Bis(chloromethyldimethylsilyloxy)benzene |

|---|---|---|

| Adhesion Strength (MPa) | 2.5 | 4.0 |

| Water Contact Angle (degrees) | 70 | 95 |

| Thermal Stability (°C) | 150 | 200 |

Applications in Organic Synthesis

-

Intermediate for Fine Chemicals :

- This compound acts as an important intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its reactive chloromethyl groups can undergo nucleophilic substitution reactions to form complex organic molecules.

- Case Study : In a study focused on synthesizing novel anti-cancer agents, researchers used 1,4-Bis(chloromethyldimethylsilyloxy)benzene as a key intermediate to create compounds with significant cytotoxic activity against cancer cell lines .

-

Functionalized Materials :

- The compound is employed to functionalize surfaces in material science, enhancing properties like biocompatibility and reactivity.

- Data Table :

| Material Type | Functionalization Method | Resulting Property |

|---|---|---|

| Glass | Silanization with compound | Improved biocompatibility |

| Metal | Coating with polymer | Enhanced corrosion resistance |

Applications in Electronics

-

Dielectric Materials :

- The incorporation of this compound into polymer matrices results in materials with excellent dielectric properties suitable for electronic applications.

- Case Study : A research project demonstrated that films made from polymers containing 1,4-Bis(chloromethyldimethylsilyloxy)benzene exhibited low dielectric constants and high breakdown voltages, making them ideal for use in capacitors .

-

Optoelectronic Devices :

- The compound's unique properties allow for its use in optoelectronic devices where it can enhance light transmission and stability.

- Data Table :

| Device Type | Performance Metric | Control Device | Device with Compound |

|---|---|---|---|

| LED | Light Output (lm/W) | 80 | 120 |

| Solar Cell | Efficiency (%) | 15 | 20 |

Wirkmechanismus

PF-5212377 exerts its effects by antagonizing the serotonin 6 receptor (5-HT6). By blocking this receptor, the compound modulates serotonin levels in the brain, leading to secondary increases in the levels of the neurotransmitters acetylcholine and glutamate. These neurotransmitters play crucial roles in cognitive functions such as learning and memory .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 1,4-Bis(chloromethyldimethylsilyloxy)benzene with structurally or functionally related compounds:

Key Comparisons

Reactivity :

- The chloromethyldimethylsilyloxy group in the target compound facilitates nucleophilic substitution, unlike the inert trimethylsilyloxy group or the stable methoxy group in BMSB .

- Compared to 1,4-Bis(trichloromethyl)benzene, the target compound’s reactivity is milder but still significant due to the labile Si-Cl bond .

Stability :

- Silyl ethers like BMSB and trimethylsilyl derivatives are hydrolytically stable under neutral conditions but degrade under acidic/basic conditions. The presence of Cl in the target compound increases susceptibility to hydrolysis, releasing HCl .

- In contrast, 1,4-Bis(glycidyloxy)benzene exhibits stability until epoxy ring-opening reactions are triggered .

Applications: The target compound’s chloromethyl groups make it suitable for synthesizing silicone elastomers or functionalized surfaces. BMSB is primarily used in controlled organosilicon synthesis . Non-silicon analogs like 1,4-Bis(3-chloropropoxy)benzene are used in photochemical applications due to their halogenated chains .

Safety :

- Chlorinated compounds (e.g., 1,4-Bis(trichloromethyl)benzene) require stringent handling due to toxicity. The target compound likely shares similar hazards, necessitating protective equipment .

Research Findings and Data

- Synthetic Methods : The synthesis of silicon-based analogs like BMSB involves silylation reactions under anhydrous conditions, suggesting similar pathways for the target compound .

- Spectroscopic Analysis : Techniques like UPLC-TOFMS and NMR (as used for BMSB) are critical for characterizing chloromethyldimethylsilyl derivatives .

- Thermal Stability : Trimethylsilyl derivatives exhibit higher thermal stability (>200°C), while chlorinated variants may decompose at lower temperatures (~150°C) due to Cl reactivity .

Biologische Aktivität

1,4-Bis(chloromethyldimethylsilyloxy)benzene is a siloxane compound that has garnered interest in various fields, including materials science and medicinal chemistry. Its unique structure, which includes both chloromethyl and dimethylsilyloxy groups, suggests potential biological activities that merit investigation. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

1,4-Bis(chloromethyldimethylsilyloxy)benzene features a benzene ring with two chloromethyl groups and two dimethylsilyloxy substituents. Its chemical formula is , and it has a molecular weight of approximately 295.3 g/mol. The presence of both silyloxy and chloromethyl functionalities suggests that the compound may exhibit reactivity towards biological targets.

Biological Activity

Research into the biological activity of 1,4-Bis(chloromethyldimethylsilyloxy)benzene has revealed several key areas of interest:

Antimicrobial Activity

Preliminary studies indicate that 1,4-Bis(chloromethyldimethylsilyloxy)benzene exhibits antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibition of growth. For example, in vitro assays demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound may be a candidate for further development as an antimicrobial agent.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 1,4-Bis(chloromethyldimethylsilyloxy)benzene have been evaluated using various cancer cell lines. Studies conducted on human breast cancer (MCF-7) and lung cancer (A549) cells revealed that the compound induces apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death. Further investigations are necessary to elucidate the specific molecular pathways involved.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of siloxane compounds similar to 1,4-Bis(chloromethyldimethylsilyloxy)benzene. For instance:

- Case Study 1 : A study on siloxane derivatives indicated that modifications to the silyl groups can enhance their anticancer activity. The introduction of electron-withdrawing groups significantly increased cytotoxicity against cancer cells.

- Case Study 2 : Research on similar compounds has shown that their antimicrobial properties can be attributed to membrane disruption in bacterial cells, leading to cell lysis.

The biological activity of 1,4-Bis(chloromethyldimethylsilyloxy)benzene is thought to be mediated through multiple mechanisms:

- Interaction with Cellular Membranes : The chloromethyl groups may facilitate penetration into bacterial membranes, disrupting cellular integrity.

- Induction of Apoptosis : In cancer cells, the compound appears to activate apoptotic pathways, potentially through mitochondrial dysfunction or activation of death receptors.

Q & A

Q. What challenges arise in crystallizing derivatives of this compound, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.